![molecular formula C20H21N5O3 B2703467 6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878728-48-4](/img/structure/B2703467.png)
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It is part of the class of compounds known as imidazoles, which are characterized by a five-membered ring structure containing two nitrogen atoms . Imidazoles are found in many biologically important compounds and have a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of glyoxal, formaldehyde, and ammonia . A specific method for synthesizing highly substituted tricyclic isoindole-1,3-diones, which may be similar to the compound , involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This reaction forms three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The specific structure of “6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is not available in the search results.Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives can lead to the formation of highly substituted tricyclic isoindole-1,3-diones . This reaction involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of 7,8-polymethylenehypoxanthines and subsequent derivatives, including 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, illustrates the chemical foundation for creating compounds with potential antiviral and antihypertensive activities. These derivatives serve as precursors for further chemical modifications, expanding the scope of research into purine-based pharmacology (Nilov et al., 1995).
Novel Synthesis Approaches
Research into the synthesis of disubstituted 1-benzylimidazoles as precursors of purine analogs highlights innovative methods in constructing complex molecules. These approaches provide pathways to generate compounds with varied substituents, potentially leading to new drug discoveries (Alves et al., 1994).
Antioxidant and Anticancer Properties
The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic effects against various cancer cell lines, underscore the therapeutic potential of purine derivatives in oncology. These compounds have shown efficacy in in-vitro models, suggesting their utility as a basis for developing anticancer agents (Deady et al., 2003).
Structural and Mechanistic Insights
Studies on the synthesis and photochromism of dimers and reactions with nucleophilic reagents provide insights into the structural dynamics and mechanistic pathways of purine derivatives. These investigations shed light on the chemical behavior and potential applications of these compounds in materials science and pharmacology (Bai et al., 2010).
Propiedades
IUPAC Name |
6-(2-ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)14-9-7-8-10-15(14)28-6-2/h5,7-10,12H,1,6,11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZSSWOIXOCWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Ethoxyphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

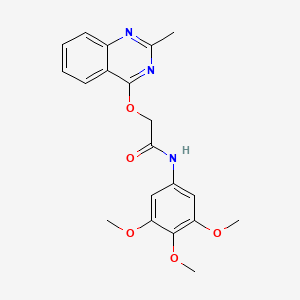
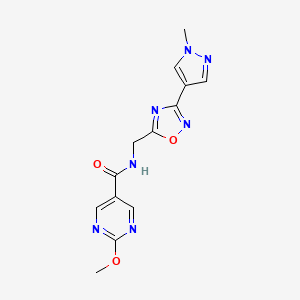
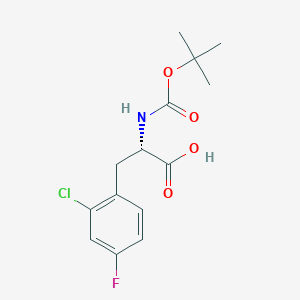
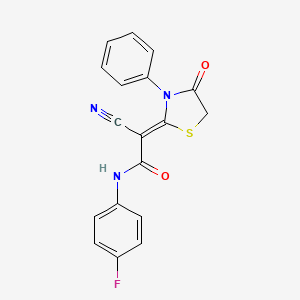
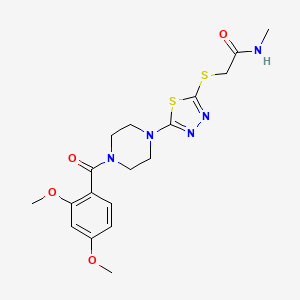
![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)
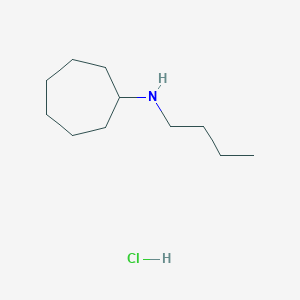

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2703399.png)

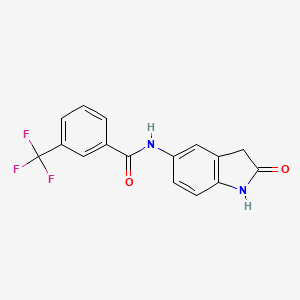

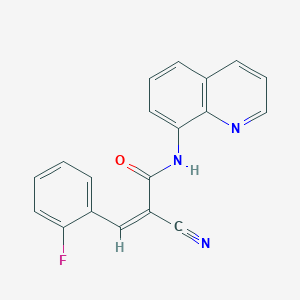
![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)